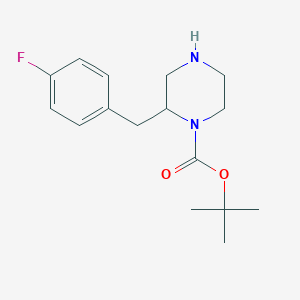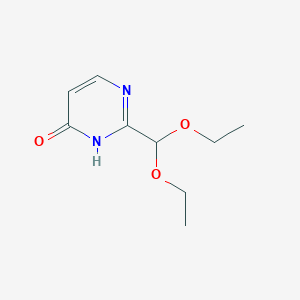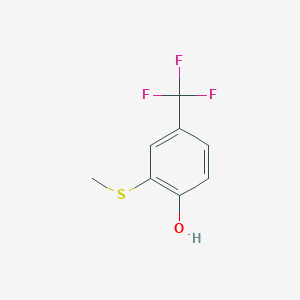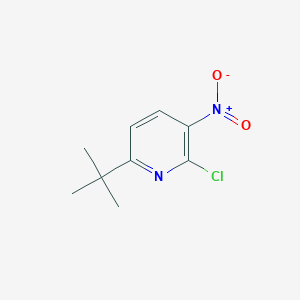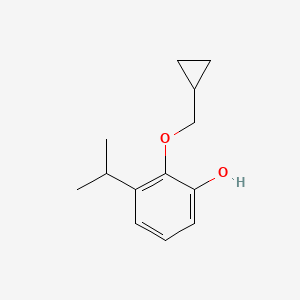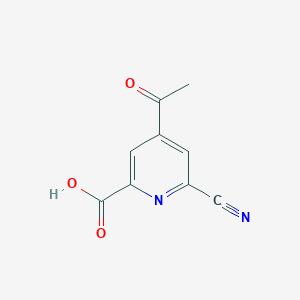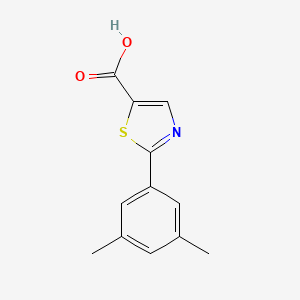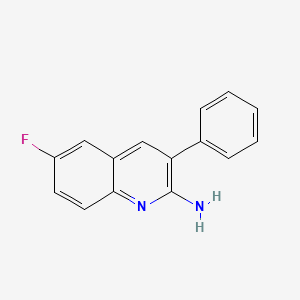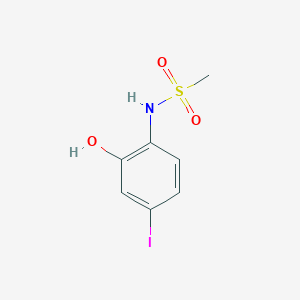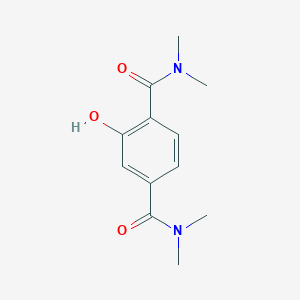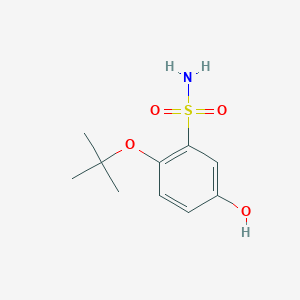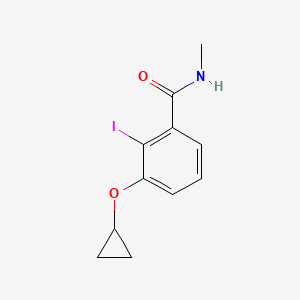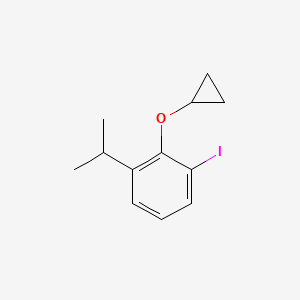
2-Cyclopropoxy-1-iodo-3-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15IO It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a propan-2-yl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 2-cyclopropoxy-3-(propan-2-yl)benzene, using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to ensure selective iodination.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The cyclopropoxy and propan-2-yl groups can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, or other substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.
Oxidation and Reduction: Formation of alcohols, ketones, or carboxylic acids, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropoxy-2-iodo-benzene: Similar structure but with different substitution pattern on the benzene ring.
1-Cyclopropoxy-3-iodo-2-(propan-2-yl)benzene: Another isomer with a different arrangement of substituents.
Uniqueness
2-Cyclopropoxy-1-iodo-3-(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the cyclopropoxy group and the iodine atom on the benzene ring allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C12H15IO |
|---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-iodo-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15IO/c1-8(2)10-4-3-5-11(13)12(10)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI-Schlüssel |
QPKRWKCRKGNJOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


